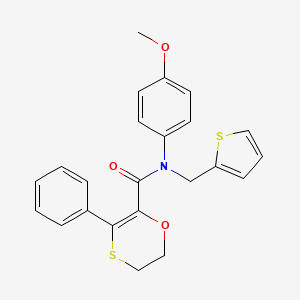![molecular formula C13H21NO4S B12180529 (2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B12180529.png)
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine is an organic compound with the molecular formula C13H21NO4S This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a pentyloxy group The hydroxyethyl group is attached to the nitrogen atom, making it a sulfonamide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine typically involves the reaction of 4-pentyloxybenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification steps can also be optimized to reduce waste and improve the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The pentyloxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using various nucleophiles, such as alkoxides or amines, under basic conditions.
Major Products
Oxidation: The major product is (2-carboxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine.
Reduction: The major product is (2-hydroxyethyl)[(4-pentyloxyphenyl)sulfide]amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the study of enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.
Medicine: It is being investigated for its potential use as a pharmaceutical agent. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The hydroxyethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target. The pentyloxy group provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can disrupt the normal function of the target enzyme or receptor, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine: This compound has a methoxy group instead of a pentyloxy group. It has similar chemical properties but may have different biological activity due to the difference in hydrophobicity.
(2-Hydroxyethyl)[(4-ethoxyphenyl)sulfonyl]amine: This compound has an ethoxy group instead of a pentyloxy group. It is less hydrophobic than the pentyloxy derivative and may have different solubility and reactivity.
(2-Hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine: This compound has a butoxy group instead of a pentyloxy group. It has intermediate hydrophobicity compared to the methoxy and pentyloxy derivatives.
Uniqueness
(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine is unique due to the presence of the pentyloxy group, which provides a higher degree of hydrophobicity compared to its methoxy and ethoxy analogs. This increased hydrophobicity can enhance its interaction with hydrophobic pockets in biological targets, potentially leading to improved binding affinity and specificity. Additionally, the pentyloxy group can influence the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C13H21NO4S |
|---|---|
Molecular Weight |
287.38 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-2-3-4-11-18-12-5-7-13(8-6-12)19(16,17)14-9-10-15/h5-8,14-15H,2-4,9-11H2,1H3 |
InChI Key |
RKDNQHYZOFDUCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide](/img/structure/B12180451.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12180453.png)
![2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12180466.png)



![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one](/img/structure/B12180478.png)
![2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B12180491.png)
![N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12180492.png)

![Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B12180499.png)

![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B12180507.png)
